2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It has a molecular formula of C17H22N6O2S2, an average mass of 406.526 Da, and a mono-isotopic mass of 406.124573 Da .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the reaction of 2-amino-4-methylthiazol-5-yl derivatives with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The compound, being a derivative of thiazole, is expected to exhibit diverse biological activities. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with structural similarities to 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been synthesized and evaluated for their antimicrobial effects. A study demonstrated that thiazole derivatives exhibit considerable antimicrobial activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, yeasts such as Candida species, and filamentous fungi like Aspergillus and Penicillium species (Cankilic & Yurttaş, 2017).
Insecticidal Applications
Research into the synthesis and insecticidal assessment of heterocyclic compounds incorporating thiadiazole moieties has shown potential against agricultural pests. For instance, derivatives were evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating the role of such compounds in pest management strategies (Fadda et al., 2017).
Antitumor Activities
The exploration of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives for their antitumor activity highlights the potential of these compounds in cancer research. Some of these derivatives exhibited promising inhibitory effects on various cancer cell lines, suggesting their utility in developing new anticancer therapies (Albratty et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Ghrelin Receptor (GHS-R1a) . Ghrelin receptors are involved in a variety of physiological processes, including the regulation of growth hormone release, appetite, and energy homeostasis .
Mode of Action
The compound acts as an inverse agonist of the Ghrelin Receptor . Inverse agonists reduce the activity of receptors by binding to the same receptor site as an agonist but inducing a pharmacological response opposite to that agonist .
Biochemical Pathways
The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species . The site of attachment of the glutathionyl moiety in the thiol conjugates is on the thiazole ring within the bicycle .
Pharmacokinetics
It is known that the compound undergoes oxidative metabolism, suggesting that it is metabolized in the liver
Result of Action
The compound’s action as an inverse agonist of the Ghrelin Receptor is anticipated to improve glucose homeostasis and insulin sensitivity, while eliciting beneficial effects on body weight .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of the imidazo[2,1-b]thiazole scaffold in the compound raised a significant cause for concern, given the possibility of a cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur (within the imidazo[2,1-b]thiazole framework) to . This suggests that the compound’s action can be influenced by the presence of certain enzymes in the body.
Properties
IUPAC Name |
2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-3-22-15(14-11(2)19-16-23(14)6-8-26-16)20-21-17(22)27-10-13(24)18-9-12-5-4-7-25-12/h6,8,12H,3-5,7,9-10H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYRETAJLPOVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=C(N=C4N3C=CS4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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